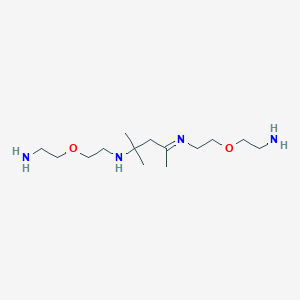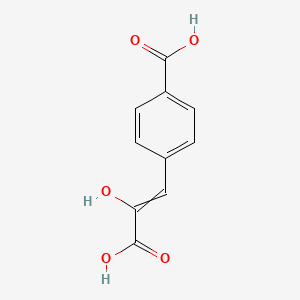
(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine is a synthetic organic compound characterized by its unique structure, which includes multiple functional groups such as amines, ethers, and alkenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the reaction of a suitable alkene with a diamine under controlled conditions to form the core structure.
Introduction of ether groups:
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ether or amine groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ether or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mecanismo De Acción
The mechanism of action of (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include enzyme-substrate interactions and potential signaling pathways affected by enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine: Unique due to its specific functional groups and structure.
This compound analogs: Compounds with similar structures but different substituents.
Other diazapentadecene derivatives: Compounds with variations in the alkene or amine groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
138169-44-5 |
|---|---|
Fórmula molecular |
C14H32N4O2 |
Peso molecular |
288.43 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethoxy)ethyl]-4-[2-(2-aminoethoxy)ethylimino]-2-methylpentan-2-amine |
InChI |
InChI=1S/C14H32N4O2/c1-13(17-6-10-19-8-4-15)12-14(2,3)18-7-11-20-9-5-16/h18H,4-12,15-16H2,1-3H3 |
Clave InChI |
CTZQBXCSZIPNHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCOCCN)CC(C)(C)NCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)


![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
